![molecular formula C18H24N4O2 B2373458 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenoxypropanamide CAS No. 2034209-48-6](/img/structure/B2373458.png)
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenoxypropanamide
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Description
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenoxypropanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the orexin-1 receptor, which is a key regulator of wakefulness and arousal. In
Scientific Research Applications
- Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
- Hydrazine-coupled pyrazole derivatives (including compounds 14 and 15) showed promising inhibition effects against Plasmodium berghei in vivo .
- A series of N-(1-(1,1-dioxotetrahydrothieno[3,4-d]pyrimidin-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were discovered as GIRK channel activators .
- Pharmacological targeting of tumor-associated macrophages and microglia, particularly through the colony-stimulating factor-1 receptor (CSF-1R), is an emerging strategy .
Antileishmanial Activity
Antimalarial Potential
G Protein-Coupled Inward Rectifying Potassium (GIRK) Channel Activation
Tumor-Associated Macrophage and Microglia Targeting
Cell Cycle Regulation and Apoptosis
properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-12-17(21-20-13)22-10-8-15(9-11-22)19-18(23)14(2)24-16-6-4-3-5-7-16/h3-7,12,14-15H,8-11H2,1-2H3,(H,19,23)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZIUOOFUFDMDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C(C)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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